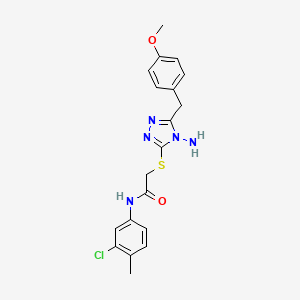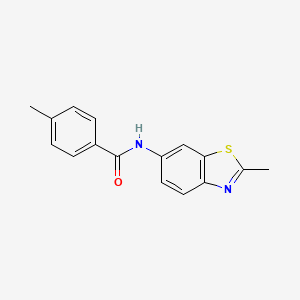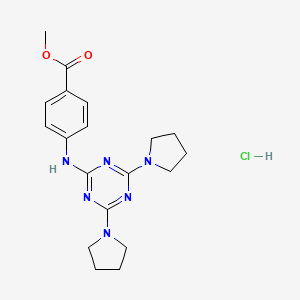
(E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-5-(4-Chlorophenyl)furan-2-yl acrylic acid” is a compound with the empirical formula C13H9CIO3 . It has a molecular weight of 352.12 . It’s a solid form with an assay of 97% .
Molecular Structure Analysis
The molecular structure of “3-5-(4-Chlorophenyl)furan-2-yl acrylic acid” can be represented by the SMILES stringOC(=O)\\C=C\\c1ccc(o1)-c2ccc(Cl)cc2 . Physical and Chemical Properties Analysis
The compound “3-5-(4-Chlorophenyl)furan-2-yl acrylic acid” is a solid with a melting point of 195-199 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with similar structures, demonstrating methodologies for creating complex molecules that can serve as building blocks for further chemical synthesis. For example, the convenient synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one from benzoin ethers showcases a novel and efficient Z–E isomerisation and cyclisation of 2-fluoroalkenoate precursors (Pomeisl et al., 2006). This demonstrates the intricate chemistry involved in manipulating furan-containing compounds, which could be relevant to the synthesis of (E)-ethyl 3-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate.
Antimicrobial Activities
Several studies have synthesized compounds with furan derivatives and assessed their antimicrobial activities, indicating a potential application of these compounds in developing new antimicrobial agents. For instance, new quinazolines with potential antimicrobial activity have been synthesized and characterized for their efficacy against various bacterial and fungal strains (Desai et al., 2007). Similarly, compounds synthesized from ethyl(3-aryl-2-bromo)propanoate and 4-(furan-2-ylmethyl)thiosemicarbazones showed antimicrobial activity, highlighting the role of furan derivatives in antimicrobial research (Цялковский et al., 2005).
Corrosion Inhibition
Furan derivatives have also been investigated for their role in corrosion inhibition, which is crucial for protecting metals in acidic environments. The study on the inhibition performance of some furan derivatives on mild steel in an acid medium showcases the potential application of these compounds in industrial settings to protect against corrosion (Khaled, 2010).
Reaction Mechanisms and Synthetic Pathways
The study of reaction mechanisms and synthetic pathways involving furan derivatives is vital for understanding their reactivity and potential applications in synthetic organic chemistry. For example, the photochemical route to 2-substituted benzo[b]furans demonstrates a one-step metal-free reaction that is environmentally friendly and efficient (Protti et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-4-3-5-19(12-16)26-22(27)17(14-25)13-20-10-11-21(30-20)15-6-8-18(24)9-7-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHATXYLROXXKU-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2747144.png)

![N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2747149.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2747151.png)




![N-(2-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2747160.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-phenoxyethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2747161.png)
![N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2747163.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2747164.png)
![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)

